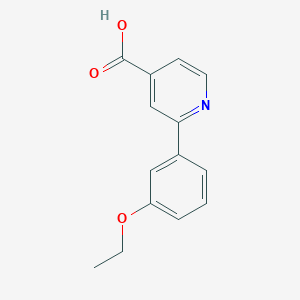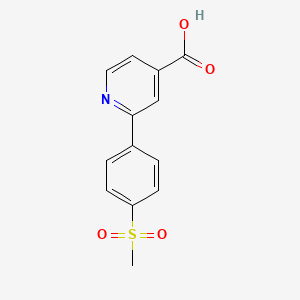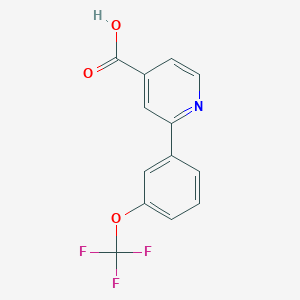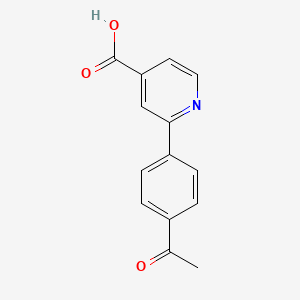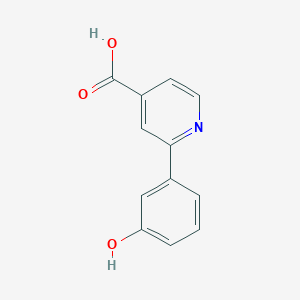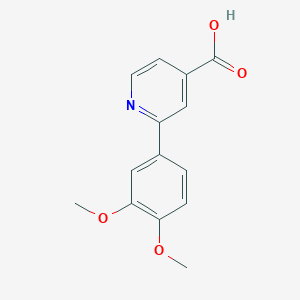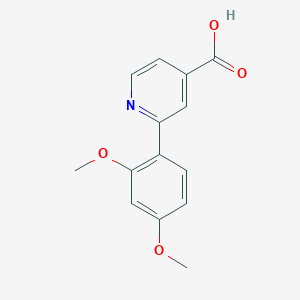
3-Chloro-5-(3-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3-formylphenyl)phenol, 95% (hereafter referred to as CFP95) is an organic compound with a wide range of applications in scientific research and industrial processes. CFP95 is a colorless to pale yellow crystalline solid with a molecular weight of 253.54 g/mol and a melting point of 118-120°C. It has a characteristic odor and is soluble in most organic solvents, including ethanol, acetone, and ethyl acetate. It is commercially available in the form of a 95% pure solid or as a solution.
Wissenschaftliche Forschungsanwendungen
CFP95 has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials. In addition, CFP95 has been used in the synthesis of various types of drugs, including antifungal agents, antibiotics, and anti-inflammatory agents.
Wirkmechanismus
CFP95 is believed to exert its biological effects by acting as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, and the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of these enzymes can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
CFP95 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory mediators, such as prostaglandins and leukotrienes, and to reduce inflammation and pain. In addition, it has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
CFP95 is a relatively safe and easy to use compound for laboratory experiments. It is commercially available in a 95% pure solid or as a solution, and is relatively stable when stored in a cool and dry place. The main limitation of CFP95 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving CFP95. These include further exploration of its potential anti-cancer effects, its effects on other enzymes, and its potential use in drug delivery systems. Other potential future directions include its use in the synthesis of other compounds, such as polymers and dyes, as well as its use in the synthesis of new drugs.
Synthesemethoden
CFP95 is synthesized via a reaction between 3-chloro-4-hydroxybenzaldehyde and 3-formylphenol. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetone at a temperature of 80-90°C for a period of 1-2 hours. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJFDHRUJLVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679524 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-78-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




